4-Cyclopropyl-2-(2-methoxyethoxy)benzoic acid
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Overview
Description
4-Cyclopropyl-2-(2-methoxyethoxy)benzoic acid is an organic compound with a unique structure that includes a cyclopropyl group and a methoxyethoxy substituent on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(2-methoxyethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the coupling of a boronic acid derivative with a halogenated benzoic acid precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-(2-methoxyethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Cyclopropyl-2-(2-methoxyethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(2-methoxyethoxy)benzoic acid involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethoxy)benzoic acid: Similar in structure but lacks the cyclopropyl group.
4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid: Contains a methoxycarbonyl group instead of a methoxyethoxy group.
Uniqueness
4-Cyclopropyl-2-(2-methoxyethoxy)benzoic acid is unique due to the presence of both the cyclopropyl and methoxyethoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-cyclopropyl-2-(2-methoxyethoxy)benzoic acid |
InChI |
InChI=1S/C13H16O4/c1-16-6-7-17-12-8-10(9-2-3-9)4-5-11(12)13(14)15/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15) |
InChI Key |
CSYKGHRNRUWSKO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C2CC2)C(=O)O |
Origin of Product |
United States |
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